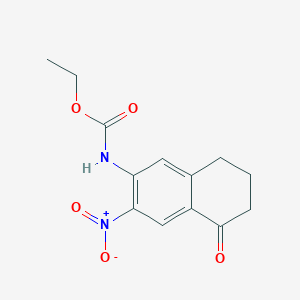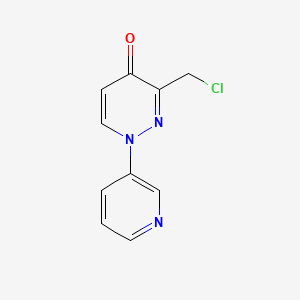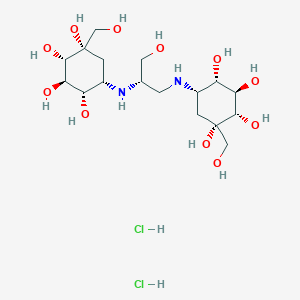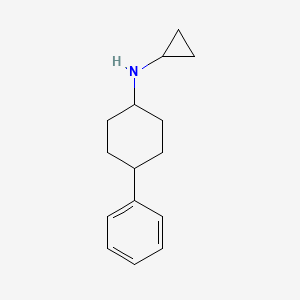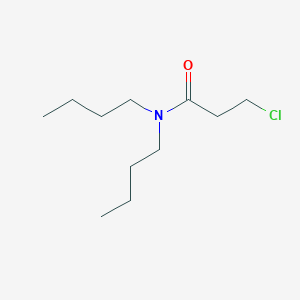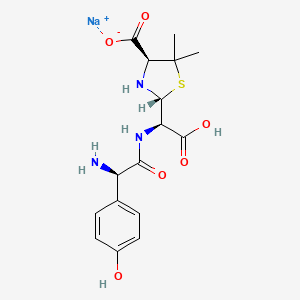
Amoxycilloic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:
Dissolution: Amoxicillin is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution to neutralize the amoxicillin, forming this compound.
Crystallization: The solution is then evaporated to crystallize the salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Amoxicillin is dissolved in large quantities of water.
Controlled neutralization: Sodium hydroxide is added in a controlled manner to ensure complete neutralization.
Evaporation and crystallization: The solution is evaporated in industrial evaporators to obtain the crystalline form of the salt.
Chemical Reactions Analysis
Types of Reactions
Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form the corresponding amoxicillin salt.
Substitution: Can undergo substitution reactions where the sodium ion is replaced by other cations.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield amoxicillin
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed
Amoxicillin: Formed through hydrolysis.
Various salts: Formed through neutralization and substitution reactions
Scientific Research Applications
Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:
Proteomics Research: Used as a biochemical for studying protein structures and functions.
Antibacterial Studies: Used to study the antibacterial properties and mechanisms of action of amoxicillin derivatives.
Pharmaceutical Research: Used as a reference standard in the development and testing of new antibiotics.
Mechanism of Action
Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: The parent compound with similar antibacterial properties.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a narrower spectrum of activity.
Uniqueness
Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .
Properties
Molecular Formula |
C16H20N3NaO6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |
InChI Key |
OWFQIGGKWCUTRP-ODFUGKNXSA-M |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



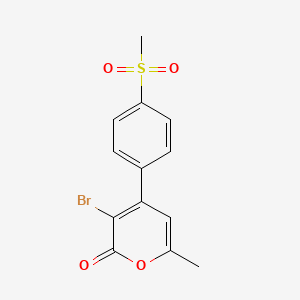
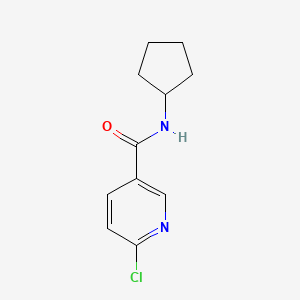
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
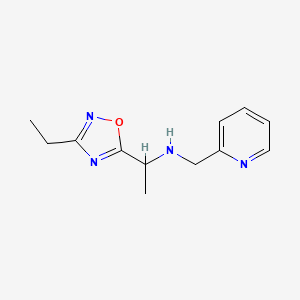
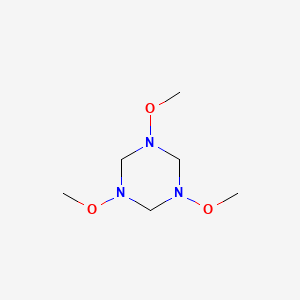
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
